
Phenyl N-phenylcarbamate
Overview
Description
Phenyl N-phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with phenol under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves the use of carbon dioxide or its equivalents/derivatives as a carbon source. This green and sustainable method includes the alcoholysis of urea or phenyl urea, aminolysis of dimethyl carbonate, and the coupling of dimethyl carbonate and diphenyl urea . These methods are efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Aminolysis Reactions
The aminolysis of phenyl N-phenylcarbamate proceeds via three potential pathways:
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Concerted mechanism : Direct nucleophilic attack by amine on the carbamate.
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Stepwise via tetrahedral intermediate : Formation of a transient intermediate.
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Stepwise via isocyanate intermediate (E1cB mechanism) : Base-catalyzed elimination to form an isocyanate, followed by nucleophilic attack.
Quantum mechanical studies at M06-2X/6-311+G(2d,2p) and B3LYP-D3/6-31G(d,p) levels reveal that the E1cB pathway is kinetically favored due to lower activation energy . IR spectroscopic studies with amines (e.g., n-butylamine, triethylamine) confirm the formation of isocyanate intermediates, as evidenced by the disappearance of carbamate O-H stretches and emergence of isocyanate N=C=O peaks .
Hydrolysis Reactions
Alkaline hydrolysis of this compound and its derivatives has been studied to correlate experimental rate constants with theoretical reactivity indices:
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Theoretical indices include Hirshfeld/NBO atomic charges, electrostatic potential at carbon/oxygen atoms (VₐC, VₐO), and Parr electrophilicity (ω).
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Experimental data (rate constants at 25°C) show that derivatives with electron-withdrawing groups (e.g., nitro substituents) exhibit faster hydrolysis due to increased carbamate electrophilicity .
Condensation Reactions
This compound can undergo methylenation in the presence of zinc halides (e.g., ZnCl₂) and formalin to form 4,4′-diphenylmethane dicarbamates :
Reaction:
Conditions | Yield | By-Products |
---|---|---|
80–120°C, 5–10 h | High | Minimal (tri/polymer) |
This reaction is critical for producing precursors to 4,4′-diphenylmethane diisocyanate (MDI) .
Reactivity of Phenylcarbamates
Primary vs. Secondary Amine Derivatives:
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Primary amines : Phenylcarbamates react via E1cb mechanisms to form ureas. For example, this compound reacts with benzylamine to yield dissymmetric urea .
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Secondary amines : Derivatives exhibit rotamerism due to restricted rotation around the C-N bond, observable via NMR signal coalescence .
Deprotection:
Phenylcarbamates are stable under acidic/aqueous conditions but can be hydrolyzed using catalytic TBAF (tetrabutylammonium fluoride), yielding free amines or ureas depending on the substrate .
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Phenyl N-phenylcarbamate is primarily utilized as a reagent in organic synthesis. Its derivatives have been studied for their reactivity in various chemical reactions, including hydrolysis and cross-coupling reactions.
Hydrolysis Studies
A study assessed the alkaline hydrolysis of phenyl N-phenylcarbamates, revealing kinetic data that correlated with theoretical reactivity indices. The rate constants for hydrolysis were determined spectrophotometrically at 25 °C, providing insights into the reactivity of this compound under alkaline conditions .
Compound | Rate Constant (k) | Conditions |
---|---|---|
This compound | Varies (specific values not provided) | Alkaline Hydrolysis |
Palladacycles for Cross-Coupling Reactions
This compound is also involved in the synthesis of palladacycles, which are used in palladium-mediated cross-coupling reactions. These reactions are crucial for bioconjugation in biological systems. Research demonstrated that these palladacycles exhibited robust reactivity, with a second-order rate constant reaching approximately , indicating their potential for rapid bioconjugation applications .
Materials Science Applications
The compound has been explored as a precursor for the development of advanced materials, particularly in coatings and polymer science.
Coating Materials
Recent studies have investigated the use of this compound derivatives in creating solid resins from coal-derived materials. These resins can serve as economic raw materials for coatings, showcasing the compound's versatility beyond traditional organic chemistry .
Biological Applications
This compound derivatives have been studied for their biological activity, particularly as fungicides.
Fungicidal Properties
Research indicates that N-phenylcarbamates can be effective against phytopathogenic fungi, including strains resistant to conventional treatments. This property makes them valuable in agricultural applications where crop protection is essential .
Bioconjugation Using Palladacycles
In one notable study, researchers utilized this compound palladacycles to selectively functionalize alkyne-encoded proteins within living cells. This application highlights its utility in biochemistry and molecular biology, particularly for labeling proteins with fluorophores or other probes .
Hydrolysis Kinetics Analysis
Another study focused on the hydrolysis kinetics of phenyl N-phenylcarbamates, correlating experimental data with theoretical predictions to enhance understanding of reaction mechanisms and improve predictive models for similar compounds .
Mechanism of Action
Phenyl N-phenylcarbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound can affect metabolic pathways by inhibiting key enzymes involved in these processes.
Comparison with Similar Compounds
Phenyl N-phenylcarbamate can be compared with other carbamate compounds such as:
Methyl N-phenylcarbamate: Similar in structure but differs in the substituent on the nitrogen atom.
Ethyl N-phenylcarbamate: Another similar compound with an ethyl group instead of a phenyl group.
Isopropyl N-phenylcarbamate: Known for its herbicidal properties, it differs in its industrial applications compared to this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Biological Activity
Phenyl N-phenylcarbamate, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored through various studies. This article synthesizes findings from recent research, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a carbamate derivative characterized by its phenyl groups attached to the nitrogen and carbon atoms of the carbamate functional group. This structure contributes to its unique biological activity.
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Inhibition of Matrix Metalloproteinases (MMPs) :
- Research indicates that this compound derivatives can selectively inhibit MMP-2, an enzyme implicated in various pathological processes including cancer metastasis. The compound exhibits a slow-binding mechanism, leading to significant inhibition at nanomolar concentrations .
- A structure-activity relationship (SAR) study revealed that modifications at the para-position of the terminal phenyl ring enhance the inhibitory activity against MMP-2 while sparing other MMPs like MMP-9 and MMP-14, suggesting potential for targeted therapeutic interventions .
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Aminolysis Reactions :
- The aminolysis of this compound has been examined to understand its reactivity. Theoretical studies indicate that the reaction proceeds preferentially through an isocyanate intermediate, which is energetically favorable compared to other pathways . This insight into its reactivity provides a foundation for developing new synthetic routes or derivatives with enhanced biological properties.
Biological Activity and Applications
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Antifungal Activity :
- Studies have shown that N-phenylcarbamates exhibit fungicidal activity against various pathogens. For instance, certain substituted phenyl N-phenylcarbamates demonstrated significant antifungal effects, particularly against strains resistant to benzimidazole . The presence of specific substituents on the benzene ring has been linked to increased efficacy.
- Herbicidal Properties :
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
phenyl N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKRRXASPPECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197765 | |
Record name | Carbamic acid, phenyl-, phenyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4930-03-4 | |
Record name | Phenyl phenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl N-phenylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, phenyl-, phenyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL PHENYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05M391KCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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